molecular formula C12H15ClO B3070488 3-methyl-2-phenylpentanoyl chloride CAS No. 100388-64-5

3-methyl-2-phenylpentanoyl chloride

Cat. No.: B3070488
CAS No.: 100388-64-5
M. Wt: 210.7 g/mol
InChI Key: MOUBRISNOTZUNT-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpentanoyl chloride: is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . It is a derivative of pentanoyl chloride, featuring a phenyl group and a methyl group attached to the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-phenylpentanoyl chloride typically involves the chlorination of 3-methyl-2-phenylpentanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylpentanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methyl-2-phenylpentanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: This reaction occurs in the presence of water or aqueous bases like sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under inert atmosphere conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    3-Methyl-2-phenylpentanoic acid: from hydrolysis.

    3-Methyl-2-phenylpentanol: from reduction.

Scientific Research Applications

Chemistry: 3-Methyl-2-phenylpentanoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates. Its derivatives have shown potential biological activities, including anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 3-methyl-2-phenylpentanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

  • 3-Methyl-2-phenylvaleryl chloride
  • 2-Phenylbutanoyl chloride
  • 2-Methyl-3-phenylpropanoyl chloride

Comparison: Compared to similar compounds, 3-methyl-2-phenylpentanoyl chloride is unique due to its specific substitution pattern on the pentane chain. This structural feature influences its reactivity and the types of derivatives it can form. For instance, the presence of both a phenyl and a methyl group can enhance its steric and electronic properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-2-phenylpentanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUBRISNOTZUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-methyl-2-phenylvaleric acid (1.23 g; 6.2 mmol) and a catalytic amount of dry dimethylformamide (ca. 20 μL) in 5 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (4.8 mL of 2.0 M solution in methylene chloride) dropwise. After 45 minutes, the mixture was concentrated in vacuo and used immediately for Step 2.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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